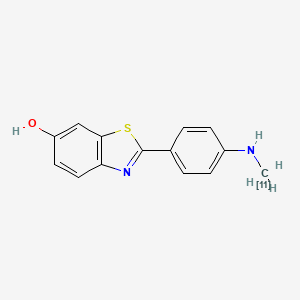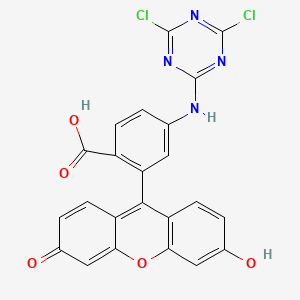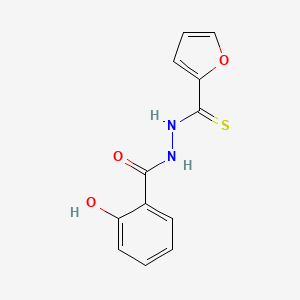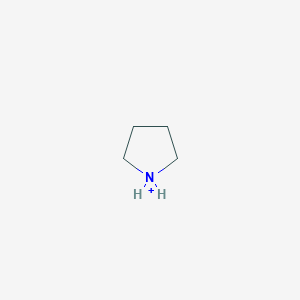![molecular formula C19H21F3N2O3S B1226642 N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Potential
A study by Pişkin, Canpolat, and Öztürk (2020) highlights the potential of zinc phthalocyanine substituted with benzenesulfonamide derivatives, demonstrating its efficacy as a Type II photosensitizer for cancer treatment in photodynamic therapy. This research showcases the high singlet oxygen quantum yield and appropriate photodegradation quantum yield of such compounds, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological Applications
Küçükgüzel et al. (2013) synthesized a series of benzenesulfonamide derivatives and evaluated their pharmacological properties. The study found that these compounds possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one of the synthesized compounds showed significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Potential in Treating Idiopathic Pulmonary Fibrosis and Cough
Norman (2014) evaluated two applications claiming the use of benzenesulfonamide derivatives as treatments for idiopathic pulmonary fibrosis and cough. The study underlines the therapeutic potential of these compounds, backed by in vitro data supporting their utility (Norman, 2014).
Radioligand Potential
Gao et al. (2014) discussed the synthesis of benzenesulfonamide derivatives for potential use as PET selective CB2 radioligands. The study indicates these compounds' potential in neuroimaging, which could be significant for studying various neurological conditions (Gao, Xu, Wang, & Zheng, 2014).
Antibacterial Applications
Abbasi et al. (2019) synthesized a series of benzenesulfonamides with potential antibacterial properties against Escherichia coli. Their research indicates the compounds' effectiveness as inhibitors of bacterial strains, highlighting their potential as antibacterial agents (Abbasi, Fatima, Rehman, Siddiqui, Ali Shah, Shahid, & Fatima, 2019).
Cognitive Enhancing Properties
Hirst et al. (2006) explored the use of N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide as a 5-HT6 receptor antagonist with potential cognitive enhancing properties. The compound exhibited selectivity and potency, indicating its possible application in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Propiedades
Fórmula molecular |
C19H21F3N2O3S |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
N-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21F3N2O3S/c1-27-17-7-5-16(6-8-17)24-10-9-14(13-24)12-23-28(25,26)18-4-2-3-15(11-18)19(20,21)22/h2-8,11,14,23H,9-10,12-13H2,1H3 |
Clave InChI |
PWBXQAFXEBOSQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
COC1=CC=C(C=C1)N2CCC(C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)
![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)
![2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1226562.png)


![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)



![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)
![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)